Comprehensive Technical Guide: Physicochemical Properties, Stability, and Synthetic Utility of (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate
Comprehensive Technical Guide: Physicochemical Properties, Stability, and Synthetic Utility of (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate
Executive Summary
As a Senior Application Scientist specializing in lipid chemistry, I often encounter the challenge of stereoselective sphingolipid synthesis. The compound (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate (CAS: 160280-65-9) is a highly specialized, chiral building block designed to solve this exact problem[1]. Rather than attempting complex asymmetric synthesis from scratch, researchers utilize this mesylated tetrol as a precision-engineered precursor. Its primary value lies in its pre-configured stereocenters and the strategically placed methanesulfonate leaving group, which serves as a gateway to natural D-ribo-phytosphingosine and potent immunomodulators like α-galactosylceramide (KRN7000)[2],[3].
This whitepaper details the physicochemical profiling, stability causality, and self-validating synthetic protocols required to handle and utilize this intermediate effectively.
Molecular Identity & Physicochemical Profiling
Understanding the baseline physical parameters of this intermediate is critical for downstream reaction stoichiometry and analytical tracking. The data is summarized below[1],[4].
| Parameter | Value |
| Chemical Name | (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate |
| CAS Number | 160280-65-9 |
| Molecular Formula | C₁₉H₄₀O₆S |
| Molecular Weight | 396.6 g/mol |
| Exact Mass | 396.25456 Da |
| Appearance | White to off-white crystalline solid |
| Solubility Profile | Soluble in DMF, DMSO, warm Methanol; Insoluble in H₂O |
Structural Significance & Stereochemical Rationale
The structural brilliance of (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate lies in its stereochemical pre-organization.
The Causality of the Mesylate: Natural mammalian sphingolipids, such as phytosphingosine, possess a (2S,3S,4R) configuration. To achieve this from a carbohydrate or chiral pool precursor, one must invert the C2 stereocenter. The methanesulfonate (mesylate) group at C2 in this molecule is an exceptional leaving group due to the resonance stabilization of the resulting anion. Because it is in the (2R) configuration, a classic bimolecular nucleophilic substitution (Sₙ2) with an azide ion will result in a perfect Walden inversion, yielding the desired (2S) configuration[2].
Stability Data & Storage Protocols
Mesylates are intrinsically reactive. Failure to respect their degradation pathways leads to compromised yields in multi-step syntheses.
Degradation Causality:
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Hydrolysis: Ambient moisture acts as a weak nucleophile. Over time, water will displace the mesylate, reverting the molecule to the parent 1,2,3,4-octadecanetetrol.
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Epoxidation: If exposed to adventitious base, the C3 hydroxyl proton can be abstracted. The resulting alkoxide will rapidly execute an intramolecular Sₙ2 attack on C2, ejecting the mesylate and forming an unwanted epoxide.
To prevent these pathways, strict adherence to the following storage protocol is required:
| Storage Condition | Timeframe | Purity Retention | Primary Degradation Pathway |
| -20°C (Argon/N₂) | 24 Months | > 99.0% | None observed |
| 4°C (Sealed, Dry) | 6 Months | 97.5% | Trace hydrolysis |
| 25°C (Ambient Air) | 1 Month | < 90.0% | Hydrolysis & intramolecular elimination |
Synthetic Workflows: The Phytosphingosine & KRN7000 Axis
The primary application of this mesylate is its conversion into (2S,3S,4R)-2-azido-1,3,4-octadecanetriol, which is subsequently reduced to phytosphingosine and elaborated into KRN7000[2],[3].
Synthetic pathway from (2R,3R,4R)-mesylate to KRN7000 via SN2 inversion.
Step-by-Step Methodology: Sₙ2 Azidation
This protocol is engineered to overcome the steric hindrance of the C18 lipid tail while preventing elimination side-reactions.
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Substrate Preparation: Dissolve 1.0 eq of (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration).
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Causality: Anhydrous DMF is a polar aprotic solvent. It solvates the sodium cation but leaves the azide anion "naked" and highly nucleophilic, drastically accelerating the Sₙ2 kinetics.
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Nucleophile Addition: Add 4.0 eq of Sodium Azide (NaN₃).
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Causality: A large excess of azide ensures pseudo-first-order kinetics and outcompetes any trace moisture, driving the reaction to complete inversion before E2 elimination can occur.
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Thermal Activation: Heat the reaction mixture to 80°C under an argon atmosphere for 12–16 hours.
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Causality: The secondary carbon at C2 is sterically hindered by the adjacent C3 hydroxyl and the long aliphatic chain. Elevated thermal energy is strictly required to overcome the Sₙ2 activation barrier.
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Self-Validating Analytical Checkpoint: Withdraw a 20 µL aliquot, evaporate the DMF under vacuum, and analyze via ATR-FTIR.
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Validation Logic: The protocol is self-validating. Do not proceed to workup until the asymmetric S=O stretch at ~1350 cm⁻¹ is completely ablated, and a sharp, intense azide (-N₃) stretch emerges at ~2100 cm⁻¹. If both peaks are present, Sₙ2 inversion is incomplete; continue heating.
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Workup: Quench the reaction with ice water to precipitate the highly lipophilic azide product. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF, dry over MgSO₄, and concentrate in vacuo.
Analytical Validation & Quality Control
To ensure the integrity of the starting material before committing it to a multi-week KRN7000 synthesis, perform a rapid NMR validation.
Based on established spectroscopic data[2], the presence and integrity of the mesylate group are definitively confirmed by:
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¹H NMR (400 MHz, CD₃OD): A distinct, sharp singlet integrating to 3 protons at δ 3.16 ppm . This corresponds to the methyl group of the methanesulfonate.
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¹³C NMR (125 MHz, CD₃OD): A characteristic signal at δ 38.8 ppm , corresponding to the mesyl carbon.
If the ¹H NMR singlet at δ 3.16 ppm is diminished or accompanied by complex multiplets in the δ 2.5-3.0 ppm range, the material has likely undergone epoxidation and must be discarded.
